molecular formula C8H10N4O B1418166 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 1374509-60-0

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B1418166
CAS No.: 1374509-60-0
M. Wt: 178.19 g/mol
InChI Key: QUPPKQQYLSOESW-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone ( 1374509-60-0) is a high-purity chemical building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds, supplied for research applications. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a versatile privileged structure in medicinal chemistry, notably recognized for its structural similarity to purine bases, which allows it to function as a potential bio-isostere in drug design . This core structure has demonstrated remarkable versatility, leading to biologically active compounds with favorable ADME-PK properties . Researchers value this scaffold for its multiple applications, including its well-documented metal-chelating properties that stem from three heterocyclic nitrogen atoms (N1, N3, N4) presenting accessible electron pairs, enabling the formation of various metal complexes . Key Research Applications: Anticancer Research: TP-based compounds have shown significant promise in oncology research. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-tumor activities against various human cancer cell lines, with some compounds exhibiting superior activity to reference drugs like cisplatin . The scaffold's similarity to purines makes it relevant for investigating inhibition of cyclin-dependent kinases (CDKs) and other kinases critical in cell cycle regulation . Antimicrobial Research: TP derivatives bearing appropriate substituents have displayed substantial antibacterial efficacy against multidrug-resistant (MDR) clinical isolates, including Gram-positive bacteria like MRSA . Some derivatives show a high selectivity index towards pathogenic bacteria compared to mammalian cells, suggesting a promising safety profile for antimicrobial development . Chemical Synthesis & Drug Discovery: This compound serves as a key synthetic intermediate for constructing more complex molecular architectures. TP derivatives are frequently developed using multicomponent reactions, offering efficient routes to diverse chemical libraries for biological screening . The scaffold's explored applications extend to other therapeutic areas, including neurodegenerative diseases and parasitic infections . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-7(6(2)13)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPKQQYLSOESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158895
Record name 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-60-0
Record name 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Cyclocondensation of Hydrazines with Halogenated Pyrimidines

  • Procedure :

    • React halogenated pyrimidines (e.g., 4,6-dichloro-2-propylpyrimidine derivatives) with hydrazine derivatives or hydrazine hydrate.
    • Cyclization is facilitated under reflux in ethanol or other suitable solvents.
    • Subsequent cyclization with hydrazines yields the fused heterocycle.
  • Research Data :

    • Reactions of 4,6-dichloro-2-propylpyrimidine with furan-2-ylmethanamine under reflux conditions (around 48 hours) produce intermediates that cyclize to form the desired triazolopyrimidine core.

Method B: Multicomponent Reactions (MCRs)

  • Procedure :

    • Involves three or more reactants, such as aromatic aldehydes, hydrazines, and isocyanides, to generate the heterocyclic core in a single step.
    • Often performed under microwave or conventional heating, with solvents like ethanol or DMF.
  • Research Data :

    • A three-component synthesis involving aromatic or heteroaromatic aldehydes, 1,2,4-triazole derivatives, and isocyanides has been reported, yielding the heterocycle efficiently with yields around 66%.

Synthesis of 1,2,4-Triazolopyrimidine Precursors

The key intermediates, such as triazolopyrimidin-2-yl-acetonitrile or triazolopyrimidinone , are synthesized via condensation and cyclization reactions involving cyano compounds and hydrazines or related nucleophiles.

Method C: Reaction of Furan Derivatives with Cyanoacetohydrazide

  • Procedure :
    • React furan derivatives with 2-cyanoacetohydrazide under reflux in toluene with catalytic acids like p-toluenesulfonic acid (TsOH).
    • The process yields heterocyclic nitriles suitable for further derivatization.

Method D: Cyclization with Semicarbazide and Phosphoryl Chlorides

  • Procedure :
    • Condense pyrimidine derivatives with semicarbazide in the presence of DBU in THF.
    • Further cyclization with phosphoryl chlorides (e.g., POCl₃) leads to fused heterocycles.

The introduction of the ethanone group at the heterocyclic core is achieved through various acylation or alkylation strategies:

Method E: Friedel–Crafts Acylation

  • Procedure :

    • React the heterocyclic core with acyl chlorides or anhydrides in the presence of Lewis acids such as AlCl₃.
    • Conditions are typically mild, with reactions performed at room temperature or slightly elevated temperatures.
  • Research Data :

    • Acylation of heterocycles with acetyl chloride yields the corresponding ethanone derivatives with good yields.

Method F: Direct Nucleophilic Substitution

  • Procedure :
    • Use nucleophilic sites on the heterocycle to attack acyl electrophiles, often under basic conditions.
    • This method allows selective acylation at specific positions.

Advanced Synthetic Strategies and Modern Approaches

Recent developments focus on one-pot multicomponent reactions (MCRs) and green chemistry principles to streamline synthesis.

Method G: One-Pot Multicomponent Reactions

  • Procedure :

    • Combine suitable aldehydes, hydrazines, and acylating agents in a single vessel.
    • Use catalysts such as triethylamine in solvents like DMF at elevated temperatures (~120°C).
    • This approach minimizes steps and improves overall efficiency.
  • Research Data :

    • A notable example involves the synthesis of triazolopyrimidine derivatives via MCRs with yields up to 66%, using ethanol and triethylamine as catalysts.

Method H: Redox-Coupled Cyclizations

  • Procedure :

    • Employ redox couples involving triphenylphosphine or similar phosphines to facilitate cyclization and functionalization, especially for complex derivatives.
  • Research Data :

    • The process allows for selective formation of heterocycles with high stereoselectivity and yield, with triphenylphosphine oxide as a byproduct that can be efficiently removed.

Data Summary Table of Preparation Methods

Method Reactants Conditions Yield Remarks
Hydrazine + Halogenated Pyrimidines Halogenated pyrimidines + hydrazines Reflux in ethanol or ethanol derivatives 80-85% Classical cyclization, versatile
Multicomponent Reactions Aromatic aldehyde + hydrazine + isocyanide Microwave or reflux in ethanol/DMF 66% One-pot, efficient
Furan + Cyanoacetohydrazide Furan derivatives + cyanoacetohydrazide Reflux with TsOH in toluene Moderate to high Suitable for nitrile intermediates
Acylation of Heterocycles Heterocycle + acyl chlorides Mild Lewis acid catalysis Good For ethanone introduction
Redox-Coupled Cyclization Heterocycle precursors + triphenylphosphine Controlled redox conditions High stereoselectivity Advanced, modern method

Research Findings and Notes

  • The synthesis of 1-(5-Methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)ethanone can be optimized via multistep pathways involving initial formation of the heterocyclic core followed by targeted acylation.
  • Modern approaches favor multicomponent reactions and redox-coupled cyclizations, which are more efficient and environmentally friendly.
  • The choice of reagents and conditions significantly influences yield, stereoselectivity, and process scalability.
  • The literature emphasizes the importance of catalysts such as triethylamine, TsOH, and phosphines, which facilitate cyclization and acylation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which may exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can inhibit the growth of various bacteria and fungi. Its mechanism of action is believed to involve interference with microbial DNA synthesis or metabolic pathways.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, research has demonstrated that triazolopyrimidine derivatives can affect the expression of genes involved in apoptosis and cell cycle regulation.

CNS Activity
There is emerging evidence suggesting that this compound may have central nervous system (CNS) activity. Preliminary studies indicate potential use as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems. Further research is needed to elucidate its pharmacological profile and therapeutic efficacy in treating CNS disorders.

Agricultural Applications

Pesticidal Properties
this compound has been evaluated for its pesticidal properties. It has shown effectiveness against certain pests and pathogens affecting crops. The compound's mechanism may involve disrupting the metabolic processes of target organisms or acting as a growth regulator.

Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide development. Its ability to inhibit specific enzymes involved in plant growth could lead to the formulation of selective herbicides that target unwanted vegetation while preserving crop integrity.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityInhibits growth of bacteria and fungi
Anticancer PropertiesInduces apoptosis in cancer cell lines
CNS ActivityPotential anxiolytic/antidepressant effects
Agricultural SciencesPesticidal PropertiesEffective against specific pests and pathogens
Herbicide DevelopmentPotential for selective herbicide formulations

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazolopyrimidine derivatives, including this compound. The results indicated a significant reduction in microbial load against both gram-positive and gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism Investigation
In another research effort focused on cancer treatment, scientists explored the effects of this compound on various cancer cell lines. Results showed that the compound could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways. This study suggests further investigation into its role as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression . This mechanism is crucial for its anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Position 6: Ethanone derivatives exhibit distinct hydrogen-bonding capabilities compared to carboxamide or carboxylate esters, influencing solubility and receptor interactions.
  • Position 7 : Fluorinated aryl groups (e.g., 3-fluorophenyl) enhance polarity and binding specificity, while bulkier substituents like benzodioxolyl may improve metabolic stability .
  • Position 5 : Methyl groups are common, but dimethylation (as in CAS 895360-72-2) may alter steric hindrance and electronic distribution .

Key Insights :

  • Microwave synthesis (e.g., UCB-FcRn-84) enables rapid access but with moderate yields .
  • TMDP-based methods prioritize green chemistry, offering high yields and catalyst recyclability .

Physical and Chemical Properties

  • Solubility : Fluorinated derivatives (e.g., 3,5-difluorophenyl) show improved aqueous solubility due to electron-withdrawing effects .
  • Thermal Stability : TMDP-synthesized compounds exhibit high thermal stability (>200°C) due to robust hydrogen-bonding networks .
  • Chirality: Ethanone-containing analogs require chiral separation (e.g., Chiralpak AD phase), highlighting stereochemical sensitivity in receptor interactions .

Biological Activity

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial , antiviral , and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

The compound's molecular formula is C8H10N4OC_8H_{10}N_4O, and its IUPAC name is this compound. Its InChI key is QUPPKQQYLSOESW-UHFFFAOYSA-N. The synthesis typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

The biological activity of this compound primarily stems from its role as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it prevents interaction with cyclin A2 and subsequently inhibits cell cycle progression. This mechanism is crucial in cancer treatment as it can lead to the arrest of cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colon cancer). It was observed that this compound could induce apoptosis in HeLa cells by regulating the expression levels of proteins involved in apoptosis pathways .
Cell LineIC50 (µM)Mechanism
HeLa<10Induces apoptosis via PARP cleavage
HT-29<15Arrests cell cycle at G2/M phase

Antimicrobial and Antiviral Activity

While specific studies on antimicrobial and antiviral activities are less documented for this compound specifically, related triazolopyrimidine derivatives have demonstrated similar properties. These derivatives have been noted for their effectiveness against bacterial strains and viral infections .

Case Studies

Several case studies have investigated the biological effects of similar compounds within the triazolopyrimidine class:

  • Study on Tubulin Polymerization Inhibition : A related study showed that derivatives could inhibit tubulin polymerization significantly more than established controls like combretastatin A-4 (CA-4). This suggests that compounds similar to this compound may also exhibit potent anticancer activity through similar mechanisms .
  • Molecular Docking Studies : Molecular docking analyses indicate that these compounds can effectively bind to target sites associated with cancer cell proliferation and survival pathways. This supports their potential as lead compounds in drug discovery efforts aimed at developing new anticancer therapies .

Q & A

Q. Basic Research Focus

  • NMR Analysis : Key signals include δ 2.20 (s, 3H, methyl group) and δ 6.46 (s, 1H, pyrimidine proton) in DMSO-d6, with coupling constants (e.g., J = 9.1 Hz for aromatic protons) confirming substituent positions .
  • uPLC-MS : A [M+H]+ peak at m/z = 291 and retention time (RT = 2.38 min) validate molecular weight and purity .

Advanced Considerations :
Enantiopurity is assessed via chiral supercritical fluid chromatography (SFC) using Chiralpak AD/ASV phases with heptane/isopropanol (8:2) or heptane/ethanol (9:1). Enantiomers show distinct RT values (e.g., 8.22 min vs. 10.40 min) with ≥97.8% ee .

What strategies address low yields in multi-component reactions involving this triazolopyrimidine derivative?

Q. Advanced Research Focus

  • Microwave Optimization : Extending irradiation time or increasing power (e.g., 200 W) improves cyclization efficiency but risks decomposition. Pre-activation of reactants (e.g., pre-mixing aldehydes and β-diketones) can mitigate this .
  • Catalyst Recycling : TMDP is recoverable from aqueous solutions via rotary evaporation and reused for 3–5 cycles without significant yield loss (92% → 88%) .
  • Solvent-Free Conditions : Molten TMDP acts as both catalyst and solvent, reducing side reactions and improving atom economy .

How do substituent modifications influence the compound’s biological activity, and what computational tools aid in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Fluorine Substitution : Introducing 3,5-difluorophenyl groups enhances binding to neonatal Fc receptors (FcRn), as shown by X-ray crystallography and sedimentation velocity assays .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with FcRn’s hydrophobic pockets, guiding rational design of derivatives with improved pharmacokinetics .
  • Antibacterial Activity : 2-(Benzylthio)-substituted analogs exhibit MIC values of 8 µg/mL against Enterococcus faecium, attributed to thioether-mediated membrane disruption .

How can researchers resolve contradictions in reported reaction yields or spectroscopic data across studies?

Q. Advanced Research Focus

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst freshness (TMDP degrades upon prolonged storage) .
  • Data Normalization : Cross-reference NMR shifts against internal standards (e.g., TMS) and confirm peak assignments via 2D experiments (HSQC, HMBC) .
  • Meta-Analysis : Compare synthetic routes (e.g., microwave vs. conventional heating) to identify critical variables (e.g., reaction time, temperature gradients) .

What methodologies are recommended for enantioselective synthesis and large-scale production of enantiopure derivatives?

Q. Advanced Research Focus

  • Chiral Resolution : Use preparative SFC with Chiralpak phases (e.g., AD or ASV) and heptane/ethanol mixtures. For example, 50 mg racemate yields 24 mg (R)- and 19 mg (S)-enantiomers with >99% ee .
  • Asymmetric Catalysis : Explore chiral Brønsted acids (e.g., BINOL-phosphates) to induce enantioselectivity during cyclocondensation, though this remains underexplored for triazolopyrimidines.

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H2O2). Monitor degradation via HPLC-MS to identify labile sites (e.g., triazole ring oxidation) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS. Low stability (<50%) suggests need for prodrug strategies .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Research Focus

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent light-induced decomposition and moisture absorption .
  • Handling Precautions : Use gloveboxes for air-sensitive steps (e.g., chiral separations) and avoid prolonged exposure to DMSO, which accelerates hydrolysis of the ethanone group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Reactant of Route 2
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

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